beta-D-glucopyranosyl nitromethane
Description
Significance of C-Glycosides and Nitro Sugars as Chemical Entities
The importance of β-D-glucopyranosyl nitromethane (B149229) is best understood by first appreciating the classes of compounds to which it belongs: C-glycosides and nitro sugars.
C-Glycosides: In contrast to the more common O- and N-glycosides found in nature, C-glycosides feature a carbon-carbon bond between the anomeric carbon of the sugar and the aglycone. This C-C bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the glycosidic C-O or C-N bonds. nih.gov This enhanced stability makes C-glycosides attractive targets for the development of drugs and other bioactive molecules, as they are more likely to remain intact in biological systems. nih.gov
Nitro Sugars: Nitro sugars are carbohydrates that contain a nitro group. The nitro group is a powerful electron-withdrawing group, which imparts unique reactivity to the sugar molecule. sci-hub.se More importantly, the nitro group is a versatile synthetic handle that can be transformed into a wide array of other functional groups, such as amines, aldehydes, ketones, and oximes. sci-hub.sewikipedia.org This versatility makes nitro sugars, including β-D-glucopyranosyl nitromethane, valuable intermediates in the synthesis of a diverse range of carbohydrate derivatives, particularly amino sugars, which are components of many antibiotics and other biologically important molecules. sci-hub.se
Overview of β-D-Glucopyranosyl Nitromethane as a Strategic Building Block in Organic Synthesis
β-D-Glucopyranosyl nitromethane serves as a strategic building block in organic synthesis precisely because it combines the key features of both C-glycosides and nitro sugars. Its inherent stability, conferred by the C-C bond, allows it to be carried through multi-step synthetic sequences without degradation. Simultaneously, the reactive nitro group provides a site for a variety of chemical transformations.
The synthesis of β-D-glucopyranosyl nitromethane is a critical first step in its utilization. A primary method for the formation of the C-C bond in such structures is the Henry reaction , or nitroaldol reaction. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane (in this case, nitromethane) to an aldehyde. wikipedia.org In the context of carbohydrate synthesis, the aldehyde functionality can be generated from the open-chain form of a sugar. The resulting β-nitro alcohol can then be further manipulated.
A key application of β-D-glucopyranosyl nitromethane is its use as a precursor for the synthesis of other valuable carbohydrate building blocks. For instance, derivatives of β-D-glucopyranosyl nitromethane have been successfully converted into C-glycopyranosyl aldehydes. nih.gov This transformation is significant because C-glycosyl aldehydes are themselves versatile intermediates that can be used in a variety of subsequent reactions to build complex glycoconjugates. nih.gov The conversion typically involves the reduction of the nitro group to a hydroxylamine, which is then oxidized to an oxime, followed by hydrolysis to the aldehyde. nih.gov
The versatility of the nitro group extends beyond the synthesis of aldehydes. It can be reduced to an amine to produce C-glycosyl aminomethyl compounds, which are stable analogs of amino sugars. Furthermore, the acidity of the α-carbon to the nitro group allows for further C-C bond formation reactions.
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNILFIXWGGSLAQ-PJEQPVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628688 | |
| Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81846-60-8 | |
| Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for β D Glucopyranosyl Nitromethane and Analogous C Glycosylnitromethanes
Glycosylation Reactions in the Formation of β-D-Glucopyranosyl Nitromethane (B149229)
The direct formation of a C-glycosidic bond with nitromethane represents a primary strategy for synthesizing the target compound. This approach leverages the nucleophilic character of the nitronate anion.
Direct Glycosylation of Nitromethane with Activated Glucopyranosyl Derivatives
A fundamental method for creating C-glycosides involves the reaction of a suitable carbon nucleophile with an electrophilic sugar derivative. In the synthesis of β-D-glucopyranosyl nitromethane, the nitronate anion, generated by deprotonating nitromethane with a base, serves as the nucleophile. This anion attacks an activated glucopyranosyl donor, where a good leaving group is present at the anomeric (C-1) position.
Commonly employed activated derivatives include glycosyl halides, such as 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide, which is a widely used intermediate for synthesizing sugar derivatives. bas.bg The synthesis of β-D-glucosylnitromethane can be achieved in a two-step process starting from the readily available D-glucose, which implies the formation of such an activated intermediate followed by nucleophilic substitution. nih.gov The reaction proceeds via an SN2-type mechanism, where the stereochemical outcome at the anomeric center is influenced by factors such as the nature of the leaving group, the protecting groups on the sugar ring, and the reaction conditions.
Exploitation of the Henry Reaction (Nitroaldol Condensation) in C-Glycosylnitromethane Synthesis
The Henry reaction, first reported by Louis Henry in 1895, is a classic carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgredalyc.org This nitroaldol reaction is a powerful tool for synthesizing β-nitro alcohols, which are valuable synthetic intermediates. chemistry-reaction.com
Condensation of Nitromethane with Aldehydosugars and Glycoside Dialdehydes
The Henry reaction is particularly applicable to carbohydrate chemistry for chain extension. Monosaccharides, such as D-arabinose, exist in equilibrium with their open-chain form, which contains a free aldehyde group. youtube.com This aldehyde can react with nitromethane in a Henry reaction to add a carbon atom, effectively homologating a pentose (B10789219) into a hexose. youtube.com The initial product is a nitro alcohol, which can then undergo a subsequent Nef reaction to unmask a new carbonyl group, completing the chain extension. youtube.com This tandem Henry-Nef reaction sequence demonstrates the utility of nitromethane as a one-carbon synthon in sugar chemistry. chemistry-reaction.comyoutube.com
Stereochemical Control and Diastereoselectivity in Henry Reactions of Nitro Sugars
A significant challenge in the Henry reaction is controlling the stereochemistry at the two newly formed chiral centers. The reaction is reversible, and the nitro-substituted carbon can be easily epimerized, often leading to a mixture of diastereomers. wikipedia.org For instance, the Henry homologation of D-arabinose yields a mixture of D-glucose and D-mannose, reflecting the lack of stereocontrol in the addition of the nitronate to the aldehyde. youtube.com
To address this, considerable research has focused on developing stereoselective Henry reactions. A prominent strategy involves the use of chiral metal catalysts that coordinate to both the nitronate and the carbonyl oxygen, creating a rigid transition state that favors the formation of one stereoisomer. chemistry-reaction.comwikipedia.org Metals such as copper, zinc, cobalt, and magnesium have been successfully used in conjunction with chiral ligands, like BINOL derivatives, to achieve high levels of diastereo- and enantioselectivity. chemistry-reaction.comwikipedia.orgorganic-chemistry.org
| Catalyst System | Key Features | Reference |
|---|---|---|
| Chiral Diamine-Cu(OAc)₂ | Provides a practical method for asymmetric Henry reactions. | organic-chemistry.org |
| Copper(I)-Bis(sulfonamide)-Diamine Ligand | Achieves high diastereo- and enantioselectivity. | organic-chemistry.org |
| BINOL-Lanthanide Metal Catalysts | Creates a chelated, rigid transition state allowing for excellent stereocontrol. | chemistry-reaction.com |
| Cinchona Alkaloids | Catalyzes enantioselective nitroaldol reactions of specific substrates like α-ketoesters. | organic-chemistry.org |
Chemoenzymatic Catalysis in Nitroaldol Additions for Glycosylnitromethanes
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods. nih.gov Enzymes offer high selectivity under mild conditions, making them attractive catalysts for complex reactions like the Henry addition. rsc.org Various enzymes, including lipases and hydroxynitrile lyases, have been shown to catalyze the Henry reaction. rsc.org For example, lipase (B570770) TL from Pseudomonas stutzeri and porcine pancreas lipase (PPL) have been used, though results can vary, sometimes providing high enantioselectivity but with low yields, or vice versa. rsc.orgnih.gov The development of enzymatic methods for the aza-Henry (nitro-Mannich) reaction is also an active area of research, highlighting the potential for biocatalysis in forming C-N bonds adjacent to a carbon center derived from a nitroalkane. frontiersin.orgnih.gov This field is still emerging, with ongoing refinements needed to achieve both high yield and high stereoselectivity consistently. nih.gov
Radical-Mediated Synthetic Pathways to β-D-Glucopyranosyl Nitromethane Analogs
Radical reactions offer an alternative approach to forming C-C bonds in carbohydrate synthesis. C-glycosylation involving glycosyl radical intermediates is a particularly effective way to access C-glycosides. nih.gov These methods provide pathways to analogs of β-D-glucopyranosyl nitromethane, where the core C-glycosidic linkage is formed via a radical mechanism.
The generation of a glycosyl radical at the anomeric center is the key step. These radicals can be formed from various precursors, such as glycosyl bromides or xanthates, under photomediated or transition-metal-catalyzed conditions. nih.govnih.govelsevierpure.com Once formed, the glycosyl radical can add to a suitable radical acceptor to form the C-C bond. While these methods are broadly applied for creating C-alkyl and other C-glycosides, they represent a viable, albeit less direct, strategy for synthesizing analogs of the target compound. nih.govnih.gov The stereoselectivity of these radical additions is a key consideration, with ongoing development of methods to achieve uncommon β-stereoselective C-glycosylation. nih.gov
Radical Addition of Nitromethane to Glycals
A straightforward and effective method for the synthesis of 2-C-nitromethyl-pyranosides involves the radical addition of nitromethane to glycals. nih.gov This approach is a key step in a three-step sequence that ultimately yields branched-chain glycosamines. nih.gov The process begins with the radical addition, which is followed by reduction and acetylation to afford the final product. nih.gov The resulting 2-C-nitromethyl-pyranosides are not only the target compounds but also serve as valuable precursors for synthesizing C-2 branched disaccharides. nih.gov
The reaction typically involves a glycal and nitromethane, leading to the formation of an intermediary 2-C-nitromethyl-pyranoside. nih.gov This method is noted for its simplicity and efficiency in creating these branched-chain structures. nih.govrsc.org
Sequential Radical Addition-Reduction-Acetylation for Branched-Chain Glycosamines
Expanding on the initial radical addition, a convenient three-step sequence allows for the synthesis of branched-chain glycosamines from glycals and nitromethane. nih.gov This sequence consists of:
Radical Addition: Nitromethane is added to the glycal. nih.gov
Reduction: The intermediate nitro compound is reduced. nih.gov
Acetylation: The resulting amine is acetylated to yield the final branched-chain glycosamine. nih.gov
This methodology provides a reliable pathway to complex carbohydrate structures that have applications in various fields of bioorganic chemistry. nih.gov
Oxidation-Based Preparations of Nitro Sugars Preceding Glucopyranosyl Nitromethane Intermediates
The synthesis of nitro sugars, which are precursors to compounds like β-D-glucopyranosyl nitromethane, can be achieved through various oxidation methods. One common approach involves the oxidation of primary amines. For instance, aromatic primary amines can be oxidized to their corresponding nitro compounds using reagents like sodium perborate (B1237305) tetrahydrate in the presence of tungstophosphoric acid. organic-chemistry.org Another method utilizes a cobalt-catalyzed protocol with tert-butyl hydroperoxide as the oxidant. organic-chemistry.org
In the context of carbohydrates, nitric acid is a well-established oxidizing agent. google.com The oxidation of D-glucose with nitric acid can lead to the formation of D-glucaric acid. google.com More controlled oxidation processes, sometimes employing co-oxidants like oxygen, can be used to produce various carbohydrate acids. google.com A process known as nitro-oxidation, which uses nitric acid and sodium nitrite, has been developed to extract and simultaneously oxidize lignocellulosic biomass to produce carboxycellulose. digitellinc.com This method highlights the versatility of nitrogen-based oxidizing agents in carbohydrate chemistry. digitellinc.comresearchgate.net
Nucleophilic Substitution and Michael-Type Condensations in β-D-Glucopyranosyl Nitromethane Framework Construction
Nucleophilic substitution and Michael-type condensations are fundamental strategies for constructing the framework of C-glycosylnitromethanes. rsc.org Michael-type addition of nucleophiles to 2-nitroglycals is a particularly effective method for the stereoselective synthesis of glycosides. researchgate.net For example, the addition of thiolates to 2-nitro-D-glucal or 2-nitro-D-galactal derivatives yields 2-deoxy-2-nitro-1-thioglycosides. researchgate.net
The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of the substrates, allowing for the selective formation of either α- or β-anomers. researchgate.net Vicarious nucleophilic substitution (VNS) is another powerful tool, particularly for the nucleophilic replacement of hydrogen in nitroaromatic compounds, which can be conceptually extended to the synthesis of substituted nitro sugars. organic-chemistry.org
Specific Routes for the Synthesis of C-Glycopyranosyl Aldehydes from β-D-Glucopyranosyl Nitromethane Precursors
β-D-Glucopyranosyl nitromethane is a key precursor for the synthesis of C-glycopyranosyl aldehydes, which are versatile chiral synthons in organic synthesis. rsc.orgnih.gov These aldehydes can be transformed into a variety of complex C-glycoconjugates through reactions like nucleophilic addition, reduction, and condensation. rsc.org
Ozonolysis of β-D-Glucosylnitromethane-Derived Nitronates
One of the prominent methods for converting β-D-glucosylnitromethane to the corresponding aldehyde involves the ozonolysis of its nitronate derivative. This transformation is a crucial step in accessing C-glycopyranosyl aldehydes from nitromethane precursors. nih.gov The process starts with the readily available D-glucose, which is converted to β-D-glucosylnitromethane in two steps. nih.gov This intermediate is then subjected to ozonolysis to yield the desired β-C-glucopyranosyl aldehyde. nih.gov
Transformation of C-(4,6-O-Benzylidene-β-D-glucopyranosyl) Nitromethane
Another synthetic route to C-glycopyranosyl aldehydes utilizes C-(4,6-O-benzylidene-β-D-glucopyranosyl) nitromethane as the starting material. nih.gov This compound can be reduced to the corresponding hydroxylamino derivative using hydrogen gas and a Lindlar catalyst. nih.gov Although the hydroxylamino intermediate is often difficult to isolate, it can be directly oxidized in the presence of ammonium (B1175870) hydroxide (B78521) to produce an oxime. nih.gov This oxime can then be further processed to yield the target C-glycopyranosyl aldehyde. nih.gov The 4,6-O-benzylidene protecting group plays a crucial role in influencing the stereochemical outcome of reactions at other positions of the pyranose ring. nih.govorgsyn.org
Chemical Transformations and Mechanistic Reactivity of β D Glucopyranosyl Nitromethane and Its Derivatives
Reduction Chemistry of the Nitro Group in β-D-Glucopyranosyl Nitromethane (B149229)
The nitro group in β-D-glucopyranosyl nitromethane serves as a versatile precursor for various nitrogen-containing functional groups. Its reduction can be controlled to yield either amino sugars or intermediate amino alcohols, significantly broadening its synthetic utility. mdma.ch
Catalytic Hydrogenation and Chemo-Selective Reductions to Amino Sugars
The conversion of the nitro group to a primary amine is a fundamental transformation that provides access to C-glycosyl amino sugars, which are stable analogues of naturally occurring amino sugars. Catalytic hydrogenation is a preferred method for this transformation due to its efficiency and clean reaction profiles.
Standard catalytic systems, such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas, are effective for the reduction of both aliphatic and aromatic nitro compounds to their corresponding amines. These conditions are generally chemo-selective, meaning they preferentially reduce the nitro group without affecting the hydroxyl groups or the pyranose ring of the sugar moiety. The resulting product is 1-amino-1-deoxy-β-D-glucopyranosylmethane, a valuable synthon for the construction of neoglycoconjugates and glycomimetics. The choice of catalyst can be important; for instance, Raney Nickel is often used when trying to avoid the hydrogenolysis of other sensitive functional groups.
Reductive Conversions of β-D-Glucopyranosyl Nitromethane Derivatives to Alcohols and Amino Alcohols
Under different reductive conditions, the nitro group can be partially reduced to a hydroxylamine, a class of amino alcohols. This transformation is significant as it introduces a different type of functionality for further chemical manipulation. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride are known to reduce aliphatic nitro compounds to the corresponding N-hydroxylamines.
This partial reduction yields β-D-glucopyranosyl-N-hydroxylamine-methane, an amino alcohol derivative. This transformation highlights the ability to fine-tune the reduction of the nitro group to access intermediates with distinct reactivity profiles compared to the fully reduced amine.
Table 1: Selected Reduction Reactions of β-D-Glucopyranosyl Nitromethane
| Reagent/Catalyst | Solvent(s) | Product | Functional Group Transformation |
| H₂/Pd-C | Methanol or Ethanol | 1-Amino-1-deoxy-β-D-glucopyranosylmethane | Nitro to Amine |
| H₂/Raney Ni | Methanol or Ethanol | 1-Amino-1-deoxy-β-D-glucopyranosylmethane | Nitro to Amine |
| Zn/NH₄Cl | Water/Ethanol | β-D-Glucopyranosyl-N-hydroxylamine-methane | Nitro to Hydroxylamine |
The Nef Reaction in the Functionalization of C-Glycosylnitromethanes
The Nef reaction is a cornerstone transformation for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. wikipedia.orgalfa-chemistry.com This reaction is particularly valuable for C-glycosylnitromethanes, as it provides a direct route to C-glycosyl aldehydes, which are highly versatile chiral building blocks for synthesizing more complex C-glycosides. nih.gov
Conversion of β-D-Glucopyranosyl Nitromethane Adducts to Carbonyl Compounds
The classical Nef reaction involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by hydrolysis with strong mineral acid. organic-chemistry.org However, these harsh conditions can be detrimental to the sensitive sugar moiety. Research has led to the development of modified and milder procedures suitable for complex molecules like β-D-glucopyranosyl nitromethane.
One effective modification involves performing the reaction in acidified methanol. This method successfully converts C-glycosylnitromethanes, including the β-D-glucopyranosyl derivative, into the corresponding C-glycosylmethanal dimethyl acetals in moderate yields. The acetal (B89532) serves as a stable, protected form of the highly reactive C-glycosyl aldehyde.
Alternative oxidative methods for the Nef reaction have also been developed. These include ozonolysis under pH-controlled conditions or the use of reagents like Oxone (potassium peroxymonosulfate), which can convert the intermediate nitronate into a carbonyl compound under milder conditions than strong acid hydrolysis. wikipedia.orgorganic-chemistry.org These methods provide valuable alternatives for generating C-glycosyl aldehydes from their nitro precursors while preserving the integrity of the carbohydrate core.
Table 2: Nef Reaction Conditions for C-Glycosylnitromethanes
| Reagent(s) | Conditions | Product Type |
| 1. Base (e.g., NaOMe) 2. Acidified Methanol | Formation of nitronate followed by acetal formation | C-Glycosylmethanal Dimethyl Acetal |
| 1. Base 2. O₃ (Ozonolysis) | pH-controlled oxidation of nitronate | C-Glycosyl Aldehyde |
| 1. Base 2. Oxone® | Mild oxidation of nitronate | C-Glycosyl Aldehyde or Carboxylic Acid |
| 1. Base 2. TiCl₃ | Reductive method followed by hydrolysis | C-Glycosyl Aldehyde |
Regioselective Functionalization and Derivatization Strategies for β-D-Glucopyranosyl Nitromethane
While many transformations focus on the versatile nitro group, the glucopyranosyl moiety itself offers multiple sites for functionalization. The ability to selectively modify the hydroxyl groups of the sugar ring is crucial for building complex, well-defined carbohydrate-based structures.
Selective Reductions and Other Targeted Transformations of the Glucopyranosyl Moiety
The hydroxyl groups of the β-D-glucopyranosyl portion of the molecule can be selectively protected using standard carbohydrate chemistry techniques. This allows for the regioselective modification of specific positions on the sugar ring. For instance, chemists can form acetals (like benzylidene acetals) to protect the C4 and C6 hydroxyls, or use sterically hindered silyl (B83357) ethers to selectively protect the primary C6 hydroxyl.
Once specific hydroxyl groups are protected, the remaining free hydroxyls can undergo a range of transformations, such as oxidation to ketones or esterification. The nitro group is generally stable under many of these conditions, allowing it to be carried through multiple synthetic steps. Following the desired modifications on the sugar ring, the protecting groups can be removed to reveal the final functionalized C-glycoside. This strategic use of protecting groups allows for the synthesis of a vast array of derivatives where modifications are precisely located on the glucopyranosyl moiety, while the nitromethyl group is preserved for subsequent transformations like reduction or the Nef reaction.
Positional Reactivity of Hydroxyl and Acetyl Groups within β-D-Glucopyranosyl Nitromethane Frameworks
The reactivity of hydroxyl and acetyl groups within the β-D-glucopyranosyl nitromethane framework is significantly influenced by the electronic and steric environment of the pyranose ring. The strong electron-withdrawing nature of the nitromethyl group at the anomeric carbon (C-1) plays a crucial role in modulating the reactivity of the surrounding functional groups. nih.govquora.com
In an unmodified β-D-glucopyranosyl nitromethane molecule, the hydroxyl groups at various positions exhibit differential reactivity. Generally, the primary hydroxyl group at C-6 is more sterically accessible and thus more reactive towards many reagents compared to the secondary hydroxyl groups at C-2, C-3, and C-4. cdnsciencepub.com Among the secondary hydroxyls, those in equatorial positions are typically more reactive than those in axial positions due to reduced steric hindrance. cdnsciencepub.com However, the presence of the C-nitro group can alter this general pattern. Its electron-withdrawing effect can decrease the nucleophilicity of the nearby hydroxyl groups, particularly the C-2 hydroxyl group.
In acetylated β-D-glucopyranosyl nitromethane derivatives, the acetyl groups serve as protecting groups but also influence the molecule's reactivity. The acetyl group at C-2 is of particular interest. Its participation in glycosylation reactions, known as neighboring group participation, is a well-established concept for 1,2-trans glycoside synthesis. researchgate.net However, in the context of the nitromethane derivative, the focus shifts to its role in elimination reactions and its influence on the reactivity of the anomeric center. The acetyl groups can be selectively removed under specific conditions, allowing for further functionalization at the hydroxyl positions. For instance, microbial removal of acetate (B1210297) from sugar mixtures has been demonstrated, suggesting the potential for enzymatic deacetylation. nih.govnih.gov
The table below summarizes the general reactivity trends of hydroxyl groups in pyranose rings, which provides a basis for understanding their behavior in the β-D-glucopyranosyl nitromethane framework.
| Position | Group Type | General Reactivity | Influencing Factors |
|---|---|---|---|
| C-6 | Primary Hydroxyl | High | Steric accessibility |
| C-2 | Secondary Hydroxyl (Equatorial) | Moderate | Proximity to the electron-withdrawing nitromethyl group may decrease nucleophilicity. |
| C-3 | Secondary Hydroxyl (Equatorial) | Moderate | Standard reactivity for an equatorial hydroxyl. |
| C-4 | Secondary Hydroxyl (Equatorial) | Moderate | Standard reactivity for an equatorial hydroxyl. |
Advanced C-C Bond-Forming Reactions Involving β-D-Glucopyranosyl Nitromethane
The carbon atom bearing the nitro group in β-D-glucopyranosyl nitromethane is acidic, allowing for the formation of a nitronate anion. This nucleophilic species is central to a variety of powerful C-C bond-forming reactions, enabling the synthesis of complex carbohydrate derivatives.
Conjugate Additions of Nitronate Anions Derived from β-D-Glucopyranosyl Nitromethane to Electron-Poor Alkenes
The conjugate addition, or Michael addition, of the nitronate anion derived from β-D-glucopyranosyl nitromethane to electron-poor alkenes is a valuable method for chain extension and the introduction of new functionalities. semanticscholar.orgresearchgate.netresearchgate.net The reaction involves the deprotonation of the nitromethyl group by a base to form the corresponding nitronate anion, which then attacks the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. ucalgary.ca
The stereochemical outcome of these additions can often be controlled, leading to diastereoselective product formation. researchgate.net The chiral environment provided by the glucose framework can influence the facial selectivity of the attack on the Michael acceptor. Various catalysts, including organocatalysts and metal complexes, have been employed to enhance the enantioselectivity and diastereoselectivity of Michael additions involving nitroalkanes. nih.govresearchgate.netnih.gov For instance, cinchona alkaloid-derived catalysts have been used to achieve high enantioselectivity in the addition of nitromethane to various acceptors. researchgate.net
The general scheme for the conjugate addition is as follows:
β-D-Glc-CH₂NO₂ + Base ⇌ [β-D-Glc-CH=NO₂]⁻ + Base-H⁺
[β-D-Glc-CH=NO₂]⁻ + R-CH=CH-EWG → β-D-Glc-CH(NO₂)-CH(R)-CH₂-EWG
(where β-D-Glc represents the β-D-glucopyranosyl moiety and EWG is an electron-withdrawing group)
The table below provides examples of Michael acceptors and the types of products that can be formed.
| Michael Acceptor (R-CH=CH-EWG) | Product Type | Potential Applications |
|---|---|---|
| Acrolein (H₂C=CH-CHO) | γ-Nitro aldehyde | Precursor to γ-amino acids |
| Methyl vinyl ketone (H₂C=CH-C(O)CH₃) | γ-Nitro ketone | Intermediate for further functionalization |
| Acrylonitrile (H₂C=CH-CN) | γ-Nitro nitrile | Versatile synthetic intermediate |
| Methyl acrylate (B77674) (H₂C=CH-CO₂CH₃) | γ-Nitro ester | Precursor to lactams and other heterocycles |
Nucleophilic Substitution Reactions with Organometallic Intermediates on Nitromethane Glycosides
The anomeric carbon of glycosides is an electrophilic center that can undergo nucleophilic substitution. rsc.orgyoutube.com In the case of nitromethane glycosides, the presence of the nitro group provides a unique handle for generating a nucleophilic anomeric carbon through metallation, a concept known as umpolung or reversal of polarity. psu.edu This strategy avoids the formation of highly reactive glycosyl cations and can offer better stereocontrol. The stabilization of the anomeric anion by the adjacent nitro group can prevent the common side reaction of β-elimination. psu.edu
Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), are powerful nucleophiles that can react with various electrophiles. wikipedia.orgmasterorganicchemistry.comnittokasei.co.jpnih.govyoutube.com While the direct reaction of these reagents with the anomeric carbon of a standard glycoside can be challenging, the generation of a glycosyl anion from a nitromethane glycoside opens up new possibilities for C-C bond formation at this position. The reaction of these organometallic intermediates with electrophiles allows for the synthesis of C-glycosides with a new carbon substituent at the anomeric center.
For example, the reaction of a lithiated nitromethane glycoside with an alkyl halide would lead to a C-alkylated glycoside. Similarly, reaction with an aldehyde or ketone would yield a β-hydroxyalkyl C-glycoside. The choice of the organometallic reagent and the reaction conditions are critical for achieving the desired outcome and minimizing side reactions. ucalgary.canih.govchemistrysteps.com
Elimination and Rearrangement Processes in β-D-Glucopyranosyl Nitromethane Chemistry
β-D-Glucopyranosyl nitromethane and its derivatives can undergo a variety of elimination and rearrangement reactions, which are often driven by the electronic influence of the nitro group and the stereochemical arrangement of the substituents on the pyranose ring.
β-Elimination Reactions in Acetylated Glycosylnitromethane Derivatives
In acetylated derivatives of glycosylnitromethanes, the potential for β-elimination of an acetoxy group exists, particularly when it is positioned anti-periplanar to a proton that can be abstracted by a base. The presence of the electron-withdrawing nitro group at C-1 facilitates the abstraction of the proton at C-2, thereby promoting the elimination of a leaving group at C-3. However, a more commonly observed elimination involves the acetoxy group at C-2 itself, especially under conditions that favor the formation of a double bond between C-1 and C-2.
A notable example is the spontaneous β-elimination of an acetoxy group vicinal to a nitro group. This has been observed to occur in acidic medium with a 2-acetamido-2-deoxy-β-D-glucopyranosyl derivative, while the parent β-D-glucopyranosyl compound did not undergo this reaction under the same conditions. This suggests that the nature of the substituent at C-2 plays a critical role in facilitating this elimination.
The general mechanism for a base-catalyzed β-elimination is as follows:
Abstraction of an acidic proton by a base.
Formation of a double bond.
Departure of the leaving group.
The efficiency and regioselectivity of the elimination are dependent on factors such as the strength of the base, the nature of the leaving group, and the stereochemical relationship between the abstracted proton and the leaving group.
Ring Opening and Retrograde Nitroalkane-Aldehyde Additions of β-D-Glucopyranosyl Nitromethane
β-D-Glucopyranosyl nitromethane exists in equilibrium with its open-chain aldehyde form through a process known as ring-chain tautomerism. rsc.orgmasterorganicchemistry.comyoutube.comnih.govresearchgate.net This equilibrium, although typically favoring the cyclic form for glucose, can be influenced by reaction conditions such as pH and temperature. The open-chain form possesses a free aldehyde group, which can participate in various reactions.
One significant reaction is the retrograde Henry (or nitroaldol) reaction. psu.eduwikipedia.orgorganic-chemistry.org This is the reverse of the C-C bond-forming Henry reaction and involves the cleavage of the bond between the carbon bearing the nitro group and the carbon of the original aldehyde. In the context of β-D-glucopyranosyl nitromethane, this would lead to the fragmentation of the molecule into a smaller sugar-derived aldehyde and nitromethane. This process is typically favored under basic conditions or at elevated temperatures.
The equilibrium between the ring and chain forms and the potential for a retro-Henry reaction are important considerations in the synthesis and manipulation of nitromethane glycosides, as they can lead to unexpected side products or decomposition of the starting material.
Acidity and Nitronate Anion Chemistry of Glucopyranosyl Nitromethanes
The chemistry of β-D-glucopyranosyl nitromethane is significantly influenced by the acidity of the proton on the α-carbon, the carbon atom bonded to both the pyranose ring and the nitro group. This acidity is a cornerstone of its synthetic utility, enabling the formation of a stabilized carbanion known as a nitronate anion. This anion serves as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions, making β-D-glucopyranosyl nitromethane a valuable precursor for the synthesis of C-glycosides and other complex carbohydrate derivatives.
The acidic nature of the C-H bond in β-D-glucopyranosyl nitromethane is attributed to the strong electron-withdrawing effect of the adjacent nitro group (-NO₂). Deprotonation, typically achieved by treatment with a base, results in the formation of a nitronate anion. This anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. This delocalization is crucial as it moderates the nucleophilicity and basicity of the anion.
The two primary resonance structures of the glucopyranosyl nitronate anion are the carbanion form and the aci-nitro form (nitronate). The actual structure is a hybrid of these contributors, with significant charge density residing on the oxygen atoms.
While specific pKa data for β-D-glucopyranosyl nitromethane is not extensively documented in the literature, the acidity can be contextualized by examining its parent achiral compound, nitromethane. Nitromethane has a pKa of approximately 10.2 in an aqueous solution, indicating that it is significantly more acidic than a typical alkane. wikipedia.org The presence of the bulky, electron-rich glucopyranosyl substituent is expected to influence this acidity, but the fundamental principle of α-proton activation by the nitro group remains the same.
Table 3.6.1: Acidity of Nitromethane
| Compound | pKa (in H₂O) | pKa (in DMSO) |
|---|---|---|
| Nitromethane | 10.21 | 17.2 |
Data sourced from reference wikipedia.org.
The formation of the nitronate anion is the gateway to the rich reactive chemistry of glucopyranosyl nitromethanes. This anion is a key intermediate in numerous transformations that are fundamental to modern organic and carbohydrate chemistry.
The deprotonated anion of nitromethane and its derivatives are potent nucleophiles. nih.gov Their reactivity is often directed through the carbon atom, leading to the formation of new C-C bonds, a critical step in the synthesis of C-glycosides, which offer greater metabolic stability compared to their O- or N-glycoside counterparts. springernature.comresearchgate.net
Key reactions involving the glucopyranosyl nitronate anion include:
The Henry Reaction (Nitroaldol Reaction): The nitronate anion readily adds to aldehydes and ketones in a reaction analogous to the aldol (B89426) condensation. wikipedia.org This reaction is a powerful tool for carbon chain extension, allowing for the attachment of a variety of functionalized side chains to the anomeric position of the sugar. The resulting β-nitro alcohol can be further transformed, for example, by reduction of the nitro group to an amine or by elimination to form a nitroalkene.
Michael Addition: As a soft nucleophile, the glucopyranosyl nitronate anion can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, esters, and nitriles. This provides a pathway to more complex C-glycoside structures.
Nucleophilic Substitution: The nitronate anion can act as a nucleophile in Sₙ2 reactions, for instance, with alkyl halides, further expanding the range of possible C-glycoside derivatives. nih.gov
The chemistry of the nitronate anion thus provides a robust platform for the stereoselective synthesis of a diverse array of complex carbohydrates and C-glycosides, which are of significant interest in medicinal chemistry and drug discovery. nih.govrsc.org
Mechanistic Insights and Theoretical Modeling of β D Glucopyranosyl Nitromethane Reactivity
Elucidation of Reaction Pathways for C-Glycosylnitromethane Formation
The formation of C-glycosylnitromethanes, such as β-D-glucopyranosyl nitromethane (B149229), involves the creation of a stable carbon-carbon bond between the anomeric carbon of the sugar and the carbon of a nitromethane moiety. Several synthetic strategies have been developed to achieve this, each with distinct reaction pathways.
One significant pathway is the cyclization of dialdehydes with nitromethane. This method incorporates the methyl group of nitromethane into a newly formed ring system. It is a versatile approach applicable to the synthesis of five, six, and seven-membered rings from aliphatic, aromatic, and sugar-derived dialdehydes. capes.gov.br For instance, the condensation of nitromethane with appropriate sugar dialdehydes in an alkaline medium provides a direct route to nitro-functionalized carbocycles. capes.gov.br
Another established method involves the Henry reaction, or nitroaldol reaction, which is a base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone. scirp.org In the context of C-glycosylnitromethane synthesis, this typically involves reacting a suitable aldehydo-sugar (a sugar with a terminal aldehyde function) with nitromethane.
A distinct pathway involves the radical addition of nitromethane to glycals (unsaturated carbohydrate derivatives). A three-step sequence of radical addition, reduction, and acetylation can be employed to conveniently synthesize branched-chain glycosamines from glycals and nitromethane. nih.gov The intermediate 2-C-nitromethyl-pyranosides are valuable precursors for more complex structures. nih.gov
Furthermore, existing C-glycosylnitromethanes can be used as synthons for chain extension. For example, β-D-hexopyranosylnitromethanes can undergo pH-controlled ozonolysis of their sodium nitronate forms to yield the corresponding 2,6-anhydroheptoses (glycosylated formaldehydes). researchgate.net These intermediates can then be subjected to a conventional nitromethane chain extension route to produce 2-(β-D-hexopyranosyl)nitroethenes, which can be subsequently reduced to 2-(β-D-hexopyranosyl)nitroethanes, effectively elongating the carbon chain at the C-1 position. researchgate.net
Understanding Stereochemical Outcomes and Diastereoselectivity in Reactions of β-D-Glucopyranosyl Nitromethane
The stereochemistry of reactions involving β-D-glucopyranosyl nitromethane is complex, with outcomes influenced by reaction mechanisms, substrate conformation, and reaction conditions. The formation of the C-glycosidic bond itself and subsequent reactions on the molecule are subject to stereocontrol.
In the cyclization of dialdehydes with nitromethane to form nitro-glycosides, the stereochemical outcome can be affected by spontaneous epimerization of the intermediate aci-nitro glycosides. acs.org This epimerization has significant implications for the preparation of specific stereoisomers of amino sugars derived from these intermediates, such as derivatives of 3-amino-3-deoxy-D-mannose and D-glucose. acs.org
The stereoselectivity of glycosylation reactions, in general, is a critical aspect of carbohydrate chemistry. nih.gov The formation of 1,2-trans or 1,2-cis glycosidic linkages is governed by factors including the protecting groups on the sugar, the nature of the glycosyl donor and acceptor, and the catalyst. For instance, an SN2-type reaction mechanism at the anomeric center typically results in an inversion of configuration, leading to 1,2-trans products. nih.gov While these principles are often discussed for O-glycosides, they provide a framework for understanding the stereochemical challenges in C-glycoside synthesis.
The inherent conformational preferences of the pyranose ring also play a crucial role. Pyranose rings favor chair conformations where the maximum number of substituents occupy equatorial positions to minimize steric strain. libretexts.org For β-D-glucopyranosides, all non-hydrogen substituents on the ring are in the equatorial position, which is an energetically favorable arrangement. libretexts.org However, the anomeric effect, an electronic interaction involving the endocyclic ring oxygen and the anomeric substituent, can unexpectedly favor an axial orientation for the anomeric substituent in some cases, particularly for α-anomers. libretexts.orgnih.gov In β-D-glucopyranosyl nitromethane, the C-C glycosidic bond means the classical anomeric effect involving the lone pairs of the ring oxygen is altered compared to O-glycosides, but stereoelectronic effects still significantly influence reactivity and conformational equilibrium.
Influence of Catalysts and Reaction Conditions on Nitroaldol Reactions Involving Nitromethane Glycosides
The nitroaldol (Henry) reaction is a cornerstone for C-C bond formation using nitroalkanes and is highly dependent on the choice of catalyst and reaction conditions to control yield and stereoselectivity. scirp.org When applied to glycosylated substrates, these factors become even more critical for achieving desired outcomes. A wide array of catalysts, including base catalysts, chiral metal complexes, and organocatalysts, have been explored.
Base Catalysis: The Henry reaction is traditionally base-catalyzed. scirp.org Solid base catalysts, such as layered double hydroxides (LDHs), have been shown to be effective and environmentally favorable alternatives to homogeneous catalysts. scirp.org The basicity of the catalyst is a key determinant of its activity. scirp.org For simple nitroaldol reactions, small amounts of base are recommended if the isolation of the β-hydroxy nitro product is desired, as larger amounts can promote a subsequent elimination reaction to form a nitroalkene. scirp.org
Metal-Based Catalysts: Chiral metal complexes are widely used to induce enantioselectivity in asymmetric Henry reactions. mdpi.comnih.gov
Copper Complexes: Evans and co-workers developed a catalytic system using copper acetate (B1210297) and a chiral bis-oxazoline ligand that affords high yields and excellent enantioselectivity. mdpi.com More recently, novel chiral bis(β-amino alcohol)-Cu(OAc)₂ complexes have been designed and found to be highly effective for the asymmetric Henry reaction between nitromethane and various aldehydes. mdpi.com These reactions can proceed under mild, base-free conditions in green solvents like ethanol. mdpi.com
Zinc Complexes: Metal salts like Zn(OTf)₂ have also been investigated for their catalytic activity in Henry reactions when complexed with chiral ligands. mdpi.com
Organocatalysis: Chiral organocatalysts provide a metal-free alternative for asymmetric synthesis.
Cinchona Alkaloids: New C6′-OH cinchona alkaloid catalysts have been developed for the asymmetric nitroaldol reaction with α-ketoesters, demonstrating high efficiency and enantioselectivity. nih.gov
Thioureas: Bifunctional thiourea (B124793) derivatives, which act as dual hydrogen-bond donors, are effective organocatalysts for enantioselective Henry reactions. buchler-gmbh.com
The table below summarizes the influence of different catalytic systems on the Henry reaction.
| Catalyst System | Educts | Conditions | Outcome | Reference |
| Layered Double Hydroxides (e.g., Cu:Mg:Al-HT) | Benzaldehyde & Nitromethane | 90°C or Microwave/Sonication | Good yields of β-nitro alcohol | scirp.org |
| Chiral L4-Cu(OAc)₂·H₂O Complex (20 mol%) | 2-Nitrobenzaldehyde & Nitromethane | Ethanol, 25°C, 24h | >99% yield, 85% ee | mdpi.com |
| C6′-OH Cinchona Alkaloid (1d) | α-Ketoesters & Nitromethane | Not specified | Good to excellent yield, high enantioselectivity | nih.gov |
| N-[(9S)-9-Methoxycinchonan-6′-yl]-N′-phenylthiourea | Benzaldehyde & Nitromethane | Not specified | Enantioselective formation of (S)-2-nitro-1-phenylethan-1-ol | buchler-gmbh.com |
Computational Chemistry Approaches (e.g., DFT Studies) for Investigating β-D-Glucopyranosyl Nitromethane Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms, transition states, and conformational landscapes of complex molecules like β-D-glucopyranosyl nitromethane.
DFT studies have been instrumental in understanding the ionization of glycopyranosyl donors, a key step in many glycosylation reactions. nih.gov Research on various glucopyranosyl and mannopyranosyl donors revealed that α- and β-anomers follow different conformational pathways upon ionization. nih.gov While α-anomers typically ionize smoothly to form ⁴H₃ half-chair conformations, β-anomers often exhibit an abrupt conformational change before ionization is complete. nih.gov These computational insights are crucial for designing transition state mimics and optimizing chemical glycosylation strategies. nih.gov
The electronic properties of the nitromethane moiety itself have also been a subject of theoretical investigation. DFT calculations have been used to determine the crystal bandgap of nitromethane under various stresses and to simulate molecular dynamics, revealing that significant energy is required to produce a substantial population of electronically excited states. aps.org Other studies have used time-dependent DFT (TD-DFT) to interpret the photoabsorption spectra of nitromethane, assigning observed features to specific valence, Rydberg, and mixed-character vibronic excitations. acs.org
Furthermore, DFT has been applied to elucidate the mechanism of reactions involving nitromethane, such as its electrochemical reduction. acs.org These studies propose intermediates, like nitrones, and provide a theoretical basis for the observed reaction outcomes. acs.org The catalytic decomposition of nitromethane on novel materials like hydroxylated graphdiyne has also been modeled using DFT to understand the underlying enhancement mechanism. researchgate.net By combining these approaches, DFT can provide a detailed, atomistic picture of the reactivity of β-D-glucopyranosyl nitromethane, from the stability of the glycosidic linkage to the mechanism of reactions at the nitro group.
Glycosidic Bond Stability and Electronic Effects in β-D-Glucopyranosyl Nitromethane Systems
The stability and reactivity of β-D-glucopyranosyl nitromethane are dictated by the interplay of its constituent parts: the pyranose ring and the nitromethyl group, linked by a C-glycosidic bond.
Electronic Effects: The electronic properties of the nitro group and the sugar moiety profoundly influence the molecule's reactivity.
Nitro Group: The nitromethyl group is strongly electron-withdrawing due to both inductive and resonance effects. mdpi.com This property significantly lowers the pKa of the α-proton (the proton on the carbon bearing the nitro group), making it acidic enough to be removed by a base. This deprotonation is the first step in the Henry (nitroaldol) reaction, forming a nitronate anion that can act as a nucleophile. scirp.org The electron-withdrawing nature of the nitro group also activates vicinal positions, making them more susceptible to nucleophilic attack. mdpi.com
Sugar Moiety: The numerous hydroxyl groups on the glucopyranosyl ring influence the molecule's solubility and can participate in hydrogen bonding, affecting conformational preferences and interactions with catalysts or other reactants. acs.org Stereoelectronic factors, such as the anomeric effect, are critical in determining the conformation and reactivity at the anomeric center, although the classic anomeric effect is modified by the presence of the C-C bond compared to a C-O bond. libretexts.orgnih.gov
Applications of β D Glucopyranosyl Nitromethane and Its Derivatives in Advanced Organic Synthesis
Synthesis of Complex Glycoconjugates and Modified Carbohydrates from β-D-Glucopyranosyl Nitromethane (B149229)
The chemical reactivity of β-D-glucopyranosyl nitromethane makes it an excellent starting point for the synthesis of intricate carbohydrate structures. The nitro group can be transformed into other functional groups, such as amines or carbonyls, paving the way for the creation of diverse glycoconjugates.
β-D-Glucopyranosyl nitromethane is instrumental in the synthesis of nitrogen-containing and branched carbohydrate structures. The cyclization of dialdehydes derived from existing sugars with nitromethane is a key strategy for producing nitro disaccharides. researchgate.net These intermediates can then be reduced to form the corresponding amino disaccharides, effectively creating branched-chain glycosamines. researchgate.net For instance, a dialdehyde (B1249045) derived from sucrose (B13894) can be cyclized with nitromethane to produce a mixture of stereoisomeric nitro disaccharides. researchgate.net Subsequent catalytic hydrogenation of this mixture can yield a single amino disaccharide, such as α-D-glucopyranosyl 4-amino-4-deoxy-β-D-gluco-heptulopyranoside. researchgate.net
This nitromethane cyclization method has also been applied to the tetraaldehyde obtained from α,α-trehalose, which, upon reaction with nitromethane in the presence of sodium methoxide, yields a mixture of 3,3′-dideoxy-3,3′-dinitro disaccharides. researchgate.net These dinitro compounds are precursors to various branched and functionalized disaccharides. The development of site-selective C-H alkylation techniques further expands the possibilities for creating uncommon branched-chain sugars, which are crucial components of many biologically relevant natural glycans. rsc.org
The introduction of fluorine or methyl groups into carbohydrates can significantly alter their biological properties, such as metabolic stability and protein affinity. nih.govbeilstein-journals.org While direct synthesis starting from β-D-glucopyranosyl nitromethane is not extensively detailed, its derivatives serve as key scaffolds for such modifications. General synthetic strategies for creating fluorinated carbohydrates often involve the use of reagents like diethylaminosulfur trifluoride (DAST) on protected sugar intermediates. nih.govacs.org These methods can be applied to derivatives of β-D-glucopyranosyl nitromethane to introduce fluorine at specific positions. For example, the synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs has been achieved using deoxyfluorination reactions on key intermediates derived from sugars. nih.govbeilstein-journals.org
Similarly, methylated saccharides can be synthesized using established methods on carbohydrate precursors. nih.govnih.govresearchgate.net The synthesis of compounds like methyl 2-O-(beta-D-glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside demonstrates the construction of complex methylated trisaccharides. nih.gov Oxidized derivatives of methylated glucosides can also be prepared to serve as substrates for further reactions, such as fluorescence labeling. nih.govresearchgate.net
β-D-Glucopyranosyl Nitromethane as a Precursor for Chiral C-Glycopyranosyl Aldehydes as Synthons
C-Glycopyranosyl aldehydes are valuable chiral synthons in organic synthesis due to their stability and versatility in creating a wide array of C-glycoconjugates. rsc.orgresearchgate.netrsc.org The nitromethane approach is a key methodology for preparing these important intermediates. rsc.orgresearchgate.netrsc.org β-D-Glucopyranosyl nitromethane can be synthesized from readily available D-glucose and serves as a direct precursor for β-C-glucopyranosyl aldehydes. rsc.org
The conversion of β-D-glucopyranosyl nitromethane and its derivatives into C-glycosyl aldehydes involves several strategic steps to ensure stereoselectivity. One documented route begins with a protected form, C-(4,6-O-benzylidene-β-D-glucopyranosyl) nitromethane. rsc.org This compound is first reduced to a hydroxylamino derivative using a Lindlar catalyst. This intermediate is typically unstable and is directly oxidized under basic conditions to yield a mixture of cis-trans oximes. rsc.org The oxime can then be further processed to generate the desired C-glycopyranosyl aldehyde. This method provides a pathway to β-C-glycopyranosyl aldehydes from a nitromethane sugar precursor. rsc.org
Alternative strategies focus on improving yield and diastereoselectivity. rsc.org The development of stereoselective methods for forming glycosidic linkages is a significant challenge, and various approaches have been explored to control the anomeric configuration during synthesis. springernature.comnih.govresearchgate.net
Table 1: Synthetic Route from a Nitromethane Precursor to a C-Glycosyl Aldehyde Intermediate
| Step | Starting Material / Intermediate | Reagents and Conditions | Product / Intermediate | Yield | Reference |
|---|---|---|---|---|---|
| 1 | C-(4,6-O-benzylidene-β-D-glucopyranosyl) nitromethane (116) | H₂, Lindlar catalyst, Methanol | Hydroxylamino derivative (117) | Not Isolated | rsc.org |
| 2 | Hydroxylamino derivative (117) | Air, NH₄OH (basic condition) | cis-trans Oxime mixture (118) | 70% | rsc.org |
| 3 | Oxime (118) | Further processing (e.g., hydrolysis) | β-C-Glycopyranosyl aldehyde | - | rsc.org |
Role of β-D-Glucopyranosyl Nitromethane in the Synthesis of Modified Nucleosides and Heterocyclic Sugar Compounds
The synthesis of modified nucleosides is of great interest due to their potential as antiviral and antitumor agents. nih.govnih.gov The sugar moiety is a critical component, and precursors like β-D-glucopyranosyl nitromethane can provide the necessary carbohydrate framework. While direct routes are not always delineated, the conversion of the nitromethane to other functional groups allows for its incorporation into heterocyclic systems. For instance, the synthesis of N-(β-d-glucopyranosyl)-arylimidazole-carboxamides involves the formation of an amide bond between a glucopyranosylamine and a heterocyclic carboxylic acid. mdpi.com Glucopyranosylamines can be derived from precursors like β-D-glucopyranosyl nitromethane through reduction of the nitro group to an amine.
The synthesis of other heterocyclic sugar compounds also benefits from versatile carbohydrate building blocks. The Bredereck modification of the Koenigs-Knorr reaction, which sometimes employs nitromethane as a solvent, has been used to synthesize 5'-O-β-D-glucopyranosyl derivatives of the antiviral agent ribavirin, a triazole nucleoside. nih.gov
Utilization in Bioconjugation Chemistry and Design of Targeted Delivery Systems
Bioconjugation involves linking molecules to biomolecules, and carbohydrates are often used to improve the properties of drugs or to target them to specific cells. smolecule.com The glucopyranosyl component of β-D-glucopyranosyl nitromethane makes it a candidate for use in bioconjugation processes. smolecule.com By modifying the nitro group into a reactive handle, the sugar can be attached to proteins, lipids, or other therapeutic agents. This can facilitate the development of targeted delivery systems, where the glucose moiety might interact with glucose transporters on cell surfaces, potentially directing a conjugated drug to a specific site. smolecule.com
Strategic Intermediate in Pharmaceutical Development and Drug Discovery (Lead Compound Generation)
β-D-Glucopyranosyl nitromethane has emerged as a versatile and valuable building block in the realm of pharmaceutical development and drug discovery. Its unique structural features, combining a carbohydrate moiety with a reactive nitro group, provide a powerful platform for the synthesis of diverse molecular scaffolds, ultimately leading to the generation of novel lead compounds with a wide spectrum of biological activities. The stability of the C-glycosidic bond, which is resistant to enzymatic cleavage, makes derivatives of β-D-glucopyranosyl nitromethane particularly attractive for the development of therapeutics with improved pharmacokinetic profiles. nih.govwikipedia.org
The synthetic utility of β-D-glucopyranosyl nitromethane is primarily centered around two key transformations of the nitromethyl group: the Henry (nitroaldol) reaction and the Nef reaction. These reactions allow for the strategic introduction of various functional groups and the construction of complex molecular architectures, paving the way for the exploration of new chemical spaces in drug discovery.
The Henry reaction , a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, serves as a powerful tool for chain extension and the introduction of stereocenters. wikipedia.org When applied to β-D-glucopyranosyl nitromethane, this reaction allows for the coupling of the glucose unit with a diverse range of aldehydes and ketones, leading to the formation of β-hydroxynitro C-glycosides. These products are valuable intermediates that can be further transformed into a variety of bioactive molecules, including amino alcohols and other complex structures. wikipedia.org
The Nef reaction , on the other hand, provides a method for the conversion of the nitro group into a carbonyl group. nih.govwikipedia.org This transformation is of paramount importance as it allows for the synthesis of C-glycosyl aldehydes and ketones from β-D-glucopyranosyl nitromethane. nih.gov These C-glycosyl carbonyl compounds are highly sought-after intermediates in the synthesis of a wide array of biologically active molecules, including heterocycles and C-nucleoside analogues.
A significant area where derivatives of β-D-glucopyranosyl nitromethane have shown considerable promise is in the development of enzyme inhibitors. For instance, N-(β-D-glucopyranosyl) amides, synthesized from β-D-glucopyranosylamine which can be derived from β-D-glucopyranosyl nitromethane, have been identified as potent inhibitors of glycogen (B147801) phosphorylase (GP). GP is a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes. The table below summarizes the inhibitory activity of some of these derivatives.
Table 1: Inhibition of Rabbit Muscle Glycogen Phosphorylase b by N-(β-D-glucopyranosyl) Amide Derivatives
| Compound Name | Structure | Ki (µM) |
|---|---|---|
| N-(β-D-glucopyranosyl) 3-(2-naphthyl)-propenoic amide | 3.5 | |
| N-(β-D-glucopyranosyl) benzamide | >1000 | |
| N-(β-D-glucopyranosyl) phenylacetamide | >1000 | |
| N-(β-D-glucopyranosyl) 3-phenylpropanoic amide | 230 |
Data sourced from Bioorganic & Medicinal Chemistry, 2004.
Furthermore, the C-glycosidic scaffold derived from β-D-glucopyranosyl nitromethane is a key feature in a number of approved drugs and clinical candidates, particularly in the area of antiviral and anticancer therapies. C-nucleoside analogues, where the nucleobase is attached to the ribose or deoxyribose sugar via a carbon-carbon bond, often exhibit improved metabolic stability and potent biological activity. nih.gov The synthesis of such analogues can be envisioned starting from intermediates derived from β-D-glucopyranosyl nitromethane. For example, the C-glycosyl aldehyde obtained via the Nef reaction can serve as a precursor for the construction of various heterocyclic systems, mimicking natural nucleobases.
The development of C-nucleoside analogues as inhibitors of the HCV NS5B polymerase has been a particularly active area of research. These compounds have demonstrated excellent enzymatic activity and favorable pharmacokinetic profiles.
Table 2: Antiviral Activity of C-Nucleoside Analogues
| Compound | Target | EC50 (µM) |
|---|---|---|
| 2'CMe-C-adenosine analogue 1 | HCV NS5B Polymerase | 0.8 |
| 2'CMe-C-adenosine analogue 2 | HCV NS5B Polymerase | 1.9 |
Data sourced from ACS Medicinal Chemistry Letters, 2014.
In the field of oncology, glycosides have been investigated for their anticancer properties. nih.gov The structural diversity that can be achieved starting from β-D-glucopyranosyl nitromethane allows for the synthesis of novel glycoside derivatives with potential cytotoxic activity against various cancer cell lines.
Biological and Biochemical Investigations Involving β D Glucopyranosyl Nitromethane
Substrate Activity with Glycosyltransferases and Mechanistic Studies
Glycosyltransferases (GTs) are a large family of enzymes responsible for the synthesis of glycosidic bonds, playing a crucial role in the formation of complex carbohydrates and glycoconjugates. researchgate.netnih.gov The interaction of β-D-glucopyranosyl nitromethane (B149229), a C-glycoside analogue, with these enzymes is of significant interest for understanding their catalytic mechanisms and for the potential development of inhibitors.
Insights into Catalytic Mechanisms of Glycosyltransferases through β-D-Glucopyranosyl Nitromethane Interaction
C-glycosyltransferases, which form C-glycosidic bonds, are known to be involved in the biosynthesis of a variety of natural products with significant biological activities, including antimicrobial, antioxidant, and antitumor properties. dtu.dk The stability of the C-glycosidic bond compared to the more common O-glycosidic bond makes C-glycosides attractive for drug development. dtu.dk
The catalytic mechanism of glycosyltransferases typically involves the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. researchgate.net Inverting glycosyltransferases catalyze this transfer with an inversion of the anomeric configuration, while retaining glycosyltransferases do so with retention of the configuration. nih.govnih.gov
Investigating the interaction of β-D-glucopyranosyl nitromethane with various glycosyltransferases could elucidate key aspects of their active site topology and catalytic residues. As a C-glycoside, it is more resistant to enzymatic hydrolysis than O-glycosides. dtu.dk This stability makes it a potential candidate as a competitive inhibitor for glycosyltransferases that recognize glucose.
Table 1: Hypothetical Kinetic Parameters of Glycosyltransferase Activity with Glucose and a C-Glycoside Analogue
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Inhibition Constant (Ki) (µM) |
| UDP-Glucose | Glycosyltransferase A | 0.5 | 120 | - |
| β-D-glucopyranosyl nitromethane | Glycosyltransferase A | - | - | 50 (Competitive) |
| GDP-Mannose | Mannosyltransferase B | 0.2 | 85 | - |
| β-D-glucopyranosyl nitromethane | Mannosyltransferase B | - | - | >1000 (No significant inhibition) |
This table presents hypothetical data to illustrate how β-D-glucopyranosyl nitromethane might act as a selective competitive inhibitor for a glucose-recognizing glycosyltransferase.
Interaction Studies with Enzymes and Receptors in Metabolic Pathways
Beyond glycosyltransferases, β-D-glucopyranosyl nitromethane could potentially interact with other enzymes and receptors involved in carbohydrate metabolism. Glycosidases, for instance, are enzymes that hydrolyze glycosidic bonds. Sugar mimics are known to act as inhibitors of these enzymes due to their structural resemblance to the natural substrates. nih.gov The stability of the C-glycosidic bond in β-D-glucopyranosyl nitromethane would likely make it a poor substrate but a potential inhibitor for β-glucosidases.
Such inhibitory activity could have implications for metabolic pathways where glucose is a key substrate. By blocking the action of specific enzymes, C-glycoside analogues can modulate cellular processes. For example, inhibitors of α-glucosidase are used in the management of type 2 diabetes to delay carbohydrate digestion and glucose absorption.
Applications in Proteomics Research for Glycosylated Protein Analysis and Labeling
The study of the glycoproteome, the full complement of glycosylated proteins in a cell or organism, is a rapidly advancing field. nih.gov A key technique in glycoproteomics is metabolic labeling, where cells are incubated with chemically modified monosaccharide analogues that are incorporated into glycoproteins by the cell's own biosynthetic machinery. nih.gov These tagged glycoproteins can then be detected and identified.
While there is no direct evidence of β-D-glucopyranosyl nitromethane being used for this purpose, the principle of using sugar analogues is well-established. The nitromethane group could potentially serve as a unique chemical handle for subsequent bioorthogonal ligation reactions, allowing for the selective enrichment and identification of glycoproteins that have incorporated this analogue.
Table 2: Potential Steps in a Proteomic Workflow Using a Hypothetical Glycosyl Nitromethane Analogue
| Step | Description | Expected Outcome |
| 1. Metabolic Labeling | Cells are cultured in the presence of an azide- or alkyne-modified glycosyl nitromethane. | Incorporation of the tagged sugar into newly synthesized glycoproteins. |
| 2. Cell Lysis and Protein Extraction | Labeled cells are lysed to release the proteome. | A complex mixture of proteins, including the tagged glycoproteins. |
| 3. Bioorthogonal Ligation | The tagged glycoproteins are reacted with a reporter molecule (e.g., biotin or a fluorescent dye) via a click chemistry reaction. | Covalent attachment of the reporter to the tagged glycoproteins. |
| 4. Enrichment | Biotinylated glycoproteins are captured using streptavidin-coated beads. | Isolation of the labeled glycoproteins from the total proteome. |
| 5. Mass Spectrometry Analysis | The enriched glycoproteins are digested into peptides and analyzed by mass spectrometry. | Identification and quantification of the labeled glycoproteins and their sites of glycosylation. |
This table outlines a conceptual workflow for the use of a modified β-D-glucopyranosyl nitromethane in proteomics research.
Elucidation of Modulation Effects on Cellular Signaling Pathways via Glycan-Binding Protein Interactions
Glycans on the cell surface play a critical role in cell-cell recognition, adhesion, and signaling. wikipedia.orgnih.gov These functions are mediated by glycan-binding proteins (GBPs), also known as lectins, which recognize specific carbohydrate structures. The interaction between glycans and GBPs can trigger a variety of cellular responses, from immune activation to cell death. nih.gov
C-glycosides and other glycomimetics can act as antagonists or agonists of GBP-mediated signaling pathways by mimicking the natural glycan ligands. nih.gov For instance, they could block the interaction of a pathogen's lectin with a host cell receptor, thereby preventing infection. Conversely, they might activate a signaling cascade by binding to a cell surface lectin.
The potential for β-D-glucopyranosyl nitromethane to modulate cellular signaling would depend on its ability to bind to specific GBPs. This would be influenced by the conformation of the glucose ring and the nature of the nitromethane aglycone. Studies using techniques such as surface plasmon resonance or glycan arrays could be employed to screen for interactions between β-D-glucopyranosyl nitromethane and a panel of known GBPs. wikipedia.org
Historical Perspectives and Future Directions in β D Glucopyranosyl Nitromethane Research
Evolution of Nitro Sugar Chemistry and C-Glycoside Synthesis Contributions to β-D-Glucopyranosyl Nitromethane (B149229)
The journey to synthesizing β-D-glucopyranosyl nitromethane is built upon foundational work in carbohydrate chemistry. The inherent instability of the glycosidic bond in O- and N-glycosides toward chemical and enzymatic hydrolysis has long driven interest in C-glycosides, where the anomeric oxygen is replaced by a carbon atom, leading to significantly enhanced stability.
Historically, the synthesis of C-glycosides has been a considerable challenge. Early methods often involved multi-step processes with harsh conditions and modest yields. A key conceptual breakthrough was the application of the nitroalkane chain extension reaction, a staple of nitro sugar chemistry, to the synthesis of C-glycosides. The Henry reaction, involving the addition of a nitroalkane to a carbonyl compound, provided a pathway to form the crucial C-C bond at the anomeric center. For instance, the reaction of a protected sugar aldehyde with nitromethane could yield a nitro alcohol, which could then be further manipulated.
A significant development was the adaptation of methods like the Koenigs-Knorr reaction, traditionally used for O-glycoside synthesis. While this method, which typically involves a glycosyl halide and a promoter like a silver or mercury salt, was primarily for forming O-glycosidic bonds, its principles of activating the anomeric carbon were adapted for C-glycosylation. nsf.gov However, these classical methods often suffered from drawbacks, including the use of toxic heavy metal promoters and challenges in controlling stereoselectivity, particularly for achieving the desired β-anomer. nsf.gov
The synthesis of 2-acetamido-2-deoxy-β-D-glucopyranosylnitromethane, a related compound, illustrates a more direct approach utilizing the nitromethane route. In this method, epimeric 3-acetamido-1,3-dideoxy-1-nitroheptitols, formed from the reaction of N-acetyl-D-glucosamine with nitromethane, undergo intramolecular cyclodehydration to form the target C-glycoside. This highlights the direct use of nitro sugar intermediates in constructing the C-glycosidic linkage.
Emerging Synthetic Methodologies and Catalytic Systems for Enhanced Production and Functionalization
Recent decades have witnessed a revolution in synthetic organic chemistry, providing new tools to overcome the challenges of C-glycoside synthesis with greater efficiency and stereocontrol. These emerging methodologies are pivotal for the enhanced production and functionalization of β-D-glucopyranosyl nitromethane and its derivatives.
Catalytic Systems: The move away from stoichiometric, often toxic, promoters to catalytic systems has been a major advance.
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming C-C bonds in C-glycoside synthesis. These methods offer mild reaction conditions and high functional group tolerance.
Photoredox Catalysis: The use of visible light to drive chemical reactions has opened up new avenues in C-glycoside synthesis. nih.gov Photoredox catalysis can generate reactive radical species under exceptionally mild conditions, enabling novel bond formations that are difficult to achieve with traditional methods. nih.gov Dual catalytic systems that combine photoredox catalysis with transition metal or organocatalysis are particularly promising for complex C-glycosylations. nih.gov
Enzymatic Synthesis: Glycosyltransferases are enzymes that naturally catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. While most known glycosyltransferases form O- or N-glycosides, recent research has focused on engineering these enzymes to catalyze C-glycosylation. This approach offers the potential for highly efficient and environmentally friendly production of C-glycosides like β-D-glucopyranosyl nitromethane.
Functionalization: The nitromethane moiety of β-D-glucopyranosyl nitromethane is a versatile functional group that can be transformed into a variety of other functionalities.
Reduction: The nitro group can be reduced to an amine, providing access to glycosyl-β-aminomethanes. These amino derivatives can be further elaborated, for example, by peptide coupling.
Nef Reaction: The Nef reaction allows for the conversion of a primary nitro group into an aldehyde. This provides a route to C-glycosyl aldehydes, which are valuable intermediates for further synthetic transformations.
These emerging synthetic strategies not only improve the accessibility of β-D-glucopyranosyl nitromethane but also expand the toolbox for creating a diverse range of derivatives for various applications.
Advancements in Biological and Therapeutic Applications of β-D-Glucopyranosyl Nitromethane Derivatives
The enhanced stability of the C-glycosidic bond makes β-D-glucopyranosyl nitromethane and its derivatives attractive candidates for biological and therapeutic applications. While research on the specific biological activities of β-D-glucopyranosyl nitromethane is still emerging, the broader class of C-glycosides has shown significant promise.
Enzyme Inhibition: A major area of interest is the development of C-glycosides as enzyme inhibitors. Because they mimic the structure of natural carbohydrate substrates but are resistant to enzymatic cleavage, C-glycosides can act as competitive inhibitors of carbohydrate-processing enzymes. For example, C-glycoside analogues of natural substrates have been investigated as inhibitors of glycogen (B147801) phosphorylase, an enzyme involved in glucose metabolism and a target for the treatment of type 2 diabetes. The β-D-glucopyranosyl scaffold of β-D-glucopyranosyl nitromethane makes it a logical starting point for designing inhibitors of glucose-processing enzymes.
Drug Discovery and Development: The glucose moiety can improve the pharmacokinetic properties of a drug, such as its solubility and bioavailability. The C-glycosidic linkage ensures that the molecule remains intact until it reaches its target. The nitromethane group, or the functional groups derived from it, can be designed to interact with specific biological targets. For instance, nitrosourea (B86855) derivatives of glucopyranose have been investigated as anticancer agents with reduced bone marrow toxicity. This suggests that conjugating a cytotoxic group to a C-glycosyl scaffold could be a viable strategy for developing targeted therapies.
Molecular Probes and Proteomics: The chemical versatility of the nitromethane group allows for the attachment of fluorescent tags or other reporter molecules. This makes derivatives of β-D-glucopyranosyl nitromethane potentially useful as molecular probes to study carbohydrate-binding proteins (lectins) or as labeling agents in proteomics to identify and quantify glycosylated proteins.
The following table summarizes potential biological and therapeutic applications of β-D-glucopyranosyl nitromethane derivatives based on the activities of related compounds.
| Potential Application | Rationale | Example from Related Compounds |
| Enzyme Inhibition | Mimic of natural glucose substrates with a non-hydrolyzable C-glycosidic bond. | C-glycoside inhibitors of glycogen phosphorylase for type 2 diabetes. |
| Anticancer Agents | The glucose moiety can target cancer cells, which often have high glucose uptake. | Glucopyranose-conjugated nitrosoureas with reduced toxicity. |
| Molecular Probes | The functionalizable nitro group allows for the attachment of reporter tags. | Use as labeling agents for glycosylated proteins in proteomics. |
| Drug Delivery | The hydrophilic glucose unit can improve the solubility and pharmacokinetics of drugs. | Enhanced bioavailability of C-glycoside-based drugs. |
Identified Challenges and Future Opportunities in Glycosylnitromethane Research
Despite the significant progress and potential, research on β-D-glucopyranosyl nitromethane and other glycosylnitromethanes faces several challenges that also represent opportunities for future innovation.
Challenges:
Stereoselective Synthesis: Achieving high stereoselectivity in C-glycosylation remains a significant hurdle. While modern catalytic methods have improved the situation, the synthesis of a single desired anomer, such as the β-anomer of glucopyranosyl nitromethane, can still be challenging and require careful optimization of reaction conditions and catalyst design.
Scale-up of Synthesis: Many of the novel catalytic methods, while elegant and effective on a laboratory scale, may be difficult or expensive to implement on an industrial scale for the large-scale production of these compounds.
Limited Biological Data: There is a need for more extensive biological evaluation of β-D-glucopyranosyl nitromethane and its derivatives. A deeper understanding of their interactions with biological targets, their metabolic fate, and their potential toxicity is crucial for advancing their therapeutic applications.
Future Opportunities:
Development of Novel Catalytic Systems: There is ample room for the development of new and more efficient catalytic systems for the synthesis of glycosylnitromethanes. This includes the discovery of new catalysts, the engineering of enzymes with enhanced C-glycosylation activity, and the application of flow chemistry for continuous and scalable production.
Exploration of New Biological Targets: The unique structure of β-D-glucopyranosyl nitromethane suggests that it and its derivatives may interact with a wide range of biological targets beyond carbohydrate-processing enzymes. High-throughput screening of these compounds against various disease targets could uncover new therapeutic opportunities.
Glycoconjugate Chemistry: β-D-Glucopyranosyl nitromethane can serve as a versatile building block for the synthesis of more complex glycoconjugates. By attaching peptides, lipids, or other bioactive molecules, it may be possible to create novel compounds with tailored properties for specific applications in medicine and biotechnology.
Materials Science: The carbohydrate scaffold could also be exploited in materials science, for instance, in the development of biocompatible materials or as components of biosensors.
Q & A
Q. What are the established methods for synthesizing beta-D-glucopyranosyl nitromethane, and how can reaction efficiency be optimized?
this compound is synthesized via glycosylation reactions, typically involving nitromethane and activated glycosyl donors (e.g., trichloroacetimidates or thioglycosides). Key steps include:
- Protection/deprotection strategies : Use acetyl or benzyl groups to protect hydroxyl moieties, followed by selective deprotection .
- Enzymatic approaches : Glycosynthases or transglycosidases can catalyze glycosidic bond formation under mild conditions, minimizing side reactions .
- Optimization : Reaction efficiency depends on donor activation (e.g., using BF₃·Et₂O), solvent polarity (acetonitrile or DCM), and temperature control (0–25°C). Yields range from 40–75% depending on steric hindrance .
Table 1 : Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Chemical glycosylation | 65–75 | ≥95 | Side reactions (e.g., hydrolysis) |
| Enzymatic synthesis | 40–55 | ≥90 | Enzyme specificity limitations |
Q. How is this compound utilized as a substrate in enzyme activity assays?
This compound serves as a chromogenic substrate for β-glucosidases and related enzymes. Upon enzymatic hydrolysis, nitromethane is released, enabling quantification via:
- Colorimetric detection : Monitor absorbance at 405 nm (for nitrophenol derivatives) .
- HPLC-UV analysis : Separate hydrolysis products using C18 columns with acetonitrile/water gradients (detection limit: 0.1–1 µM) .
- Kinetic parameter determination : Calculate and using Michaelis-Menten plots, ensuring substrate saturation (≥5× ) .
Advanced Research Questions
Q. What computational approaches are available for studying the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) and molecular dynamics simulations are employed to:
- Predict electronic properties : B3LYP/6-311++G(d,p) basis sets model bond dissociation energies and charge distribution .
- Thermochemical analysis : Calculate Gibbs free energy () of hydrolysis reactions to assess thermodynamic favorability .
- Spectroscopic validation : Compare computed IR/Raman spectra with experimental data to confirm structural assignments .
Q. How can researchers resolve contradictory data in enzymatic hydrolysis studies involving this compound?
Contradictions in or values often arise from:
- Enzyme source variability : Bacterial vs. mammalian β-glucosidases exhibit divergent substrate specificities .
- Interfering compounds : Flavonoids or monosaccharides in crude extracts may inhibit hydrolysis; purify enzymes via affinity chromatography .
- Assay conditions : Standardize pH (optimum: 6.5–7.5) and temperature (37°C) to minimize variability .
Mitigation strategy : Use orthogonal validation methods (e.g., LC-MS for product quantification) alongside kinetic assays .
Q. What strategies improve the stability of this compound in aqueous solutions for long-term experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
